molecular formula C9H5BrFNO B2943345 2-(2-Bromoacetyl)-5-fluorobenzonitrile CAS No. 1427363-75-4

2-(2-Bromoacetyl)-5-fluorobenzonitrile

Cat. No. B2943345
CAS RN: 1427363-75-4
M. Wt: 242.047
InChI Key: MZOODILXYVSPKB-UHFFFAOYSA-N
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Description

“2-(2-Bromoacetyl)-5-fluorobenzonitrile” is a chemical compound that is part of the alpha-halocarboxylic acids class . These are carboxylic acids containing a halogen atom bonded to the alpha carbon atom .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(bromoacetyl)coumarin derivatives, has been achieved through various synthetic routes . These compounds are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are also important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The α-bromoacarbonyl moiety present in similar compounds showed high reactivity towards nucleophilic displacement reactions . Chemical reactions of 3-(bromoacetyl)coumarins have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Facile Synthesis and Halodeboronation Applications : The scalable synthesis of 2-bromo-3-fluorobenzonitrile, showcasing the efficiency of halodeboronation of aryl boronic acids, represents a fundamental advancement in organic synthesis. This method demonstrates the generality of halodeboronation across a series of aryl boronic acids to form aryl bromides and chlorides in good to excellent yields, highlighting its potential in creating complex molecules for various scientific applications (Szumigala et al., 2004).

  • Synthesis of Phenylboronic Acids and Derivatives : The synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through Grignard reactions and subsequent bromination steps illustrates a critical pathway in developing intermediates for further chemical reactions and potential applications in drug discovery and materials science (Liu Zao, 2005).

Environmental and Biological Applications

  • Biotransformation of Halogenated Aromatic Nitriles : Research on the anaerobic biodegradability of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) under various conditions (denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic) contributes to understanding the environmental impact and degradation pathways of halogenated aromatic compounds. This study provides insights into how such compounds are transformed in nature, with implications for environmental cleanup and pollution management (Knight et al., 2003).

Medicinal Chemistry and Pharmacology

  • Novel Ketamine Derivatives : The development of novel ketamine derivatives, such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, from starting fluorobenzonitrile compounds, showcases the potential for creating new anesthetic agents with improved efficacy and safety profiles. This research highlights the role of halogenated benzotriles in synthesizing pharmacologically relevant compounds (Moghimi et al., 2014).

Mechanism of Action

While the specific mechanism of action for “2-(2-Bromoacetyl)-5-fluorobenzonitrile” is not available, similar compounds like 3-(bromoacetyl)coumarin and its derivatives are known to have various biological activities such as antiproliferative and antimicrobial activities . They are also promising inhibitors of type 2 diabetes mellitus .

Safety and Hazards

While specific safety and hazard information for “2-(2-Bromoacetyl)-5-fluorobenzonitrile” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and handle in accordance with good industrial hygiene and safety practice .

Future Directions

Coumarin-fused/linked heterocycles, which are similar to “2-(2-Bromoacetyl)-5-fluorobenzonitrile”, are important classes of natural products affording an intriguing array of pharmacological activities . Given their promising medicinal applications, an extraordinarily large emphasis is placed on the design of efficient and greener synthetic procedures . Future research may focus on the development of more efficient synthetic strategies and the exploration of their potential biological applications .

properties

IUPAC Name

2-(2-bromoacetyl)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-4-9(13)8-2-1-7(11)3-6(8)5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOODILXYVSPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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